delta - Dodecalactone - d7 delta - Dodecalactone - d7
Brand Name: Vulcanchem
CAS No.:
VCID: VC0213359
InChI:
SMILES:
Molecular Formula: C12H15D7O2
Molecular Weight: 205.35

delta - Dodecalactone - d7

CAS No.:

Cat. No.: VC0213359

Molecular Formula: C12H15D7O2

Molecular Weight: 205.35

Purity: 95% min.

* For research use only. Not for human or veterinary use.

delta - Dodecalactone - d7 -

Specification

Molecular Formula C12H15D7O2
Molecular Weight 205.35

Introduction

Chemical Structure and Properties

Molecular Composition

Delta-Dodecalactone-d7 is a deuterium-labeled version of delta-Dodecalactone (also known as δ-Dodecalactone). The compound features the following key characteristics:

PropertyValue
Molecular FormulaC₁₂H₁₅D₇O₂
Molecular Weight205.350 g/mol
CAS Number (unlabelled)713-95-1
CAS Number (labelled)3028868-79-0
Standard Assay95% minimum
Physical StateColorless to slightly yellowish liquid

The parent compound, delta-Dodecalactone, is a cyclic ester (lactone) with the formula C₁₂H₂₂O₂ and a molecular weight of 198.3 g/mol . The deuterated form replaces seven hydrogen atoms with deuterium (²H), a stable isotope of hydrogen, resulting in a slightly higher molecular weight .

Physical and Chemical Properties

Delta-Dodecalactone-d7 retains many of the physical characteristics of its non-deuterated counterpart while exhibiting altered isotopic properties that make it valuable for analytical applications. The parent compound exhibits the following properties, which may be slightly modified in the deuterated version:

PropertyValue
Boiling Point140-141°C (1 mmHg)
Melting Point-12°C
Density0.942 g/mL at 25°C
Refractive Index1.458-1.462 (n²⁰/D)
AppearanceColorless to slightly yellowish liquid
Odor ProfilePowerful fruity, peach-like, and oily odor
SolubilityNot miscible or difficult to mix with water

The incorporation of deuterium atoms alters the compound's mass spectral characteristics, creating distinctive fragmentation patterns that make it ideal for use as an internal standard in analytical methods .

Synthesis and Production Methods

Laboratory Synthesis

Research literature indicates that deuterated analogues of lactones, including delta-Dodecalactone-d7, can be prepared from commercially available racemic gamma-lactones for use as internal standards in analytical methods . The specific synthetic routes for delta-Dodecalactone-d7 often involve:

  • Starting with the non-deuterated precursor

  • Performing deuterium exchange reactions under controlled conditions

  • Purification to achieve the required isotopic purity

For analytical applications, the deuterated forms are prepared with specific focus on achieving consistent deuterium incorporation at targeted positions to ensure reliable performance as internal standards in quantitative analysis .

Analytical Applications

Stable Isotope Dilution Assays

Delta-Dodecalactone-d7 serves as a valuable internal standard in stable isotope dilution assays (SIDA), particularly for the quantification of delta-Dodecalactone in various matrices. This analytical approach offers several advantages:

  • Compensation for matrix effects and extraction losses

  • Enhanced accuracy and precision in quantitative analysis

  • Improved method reliability for complex samples

Research has demonstrated the utility of deuterated standards, including d7-labeled compounds, in developing quantification methods for lactones in wine and other food products . The incorporation of seven deuterium atoms (d7) provides sufficient mass shift to avoid interference from the natural isotope pattern of the analyte.

Chromatographic and Mass Spectrometric Analysis

Delta-Dodecalactone-d7 has been employed in advanced analytical methods, including:

  • Gas chromatography with selective tandem mass spectrometric detection

  • Solid-phase extraction (SPE) coupled with GC-MS analysis

  • Chiral gas chromatography for enantiomeric distribution studies

The development of analytical methods using d7-standards has been documented, with a specific focus on sample clean-up via solid-phase extraction to avoid co-eluting compounds that could interfere with detection . These methods have proven valuable for analyzing lactone content in various products, including wines.

Occurrence and Sensory Properties

Natural Occurrence

While delta-Dodecalactone-d7 itself is a synthetic compound, its non-deuterated counterpart, delta-Dodecalactone, occurs naturally in various fruits and food products. The natural delta-Dodecalactone has been identified in:

  • Fruits, particularly peaches

  • Coconuts

  • Milk fat and dairy products

The sensory properties of delta-Dodecalactone make it a valuable component in food flavoring, contributing to creamy, fruity profiles in various products .

Sensory Characteristics

The parent compound delta-Dodecalactone is characterized by its distinctive sensory profile:

ConcentrationSensory Notes
High concentrationPowerful fruity, peach-like, and oily odor
Low concentrationButter-like, creamy aroma
Flavor profileContributes to coconut, cream, peach, and butter flavors

The deuterated form (delta-Dodecalactone-d7) possesses similar olfactory properties to the non-deuterated compound, though it is primarily used for analytical purposes rather than as a flavoring agent itself .

Industrial and Research Applications

Food and Flavor Industry

Delta-Dodecalactone-d7 serves as an analytical standard for quality control and research in the food and flavor industry. Applications include:

  • Quantification of delta-Dodecalactone in natural and processed foods

  • Authentication of natural flavors

  • Product development and quality control

The non-deuterated delta-Dodecalactone is widely utilized in:

  • Dairy flavors (cream, butter)

  • Fruit flavors (peach, coconut)

  • Confectionery applications

  • Beverage formulations

Research Applications

In scientific research, delta-Dodecalactone-d7 has been employed in:

  • Analysis of lactone distribution in wines and other fermented products

  • Studies on enantiomeric composition of natural lactones

  • Investigation of flavor development during food processing

  • Metabolomic studies and flavor chemistry research

Research has investigated the enantiomeric distribution of various lactones, including delta-Dodecalactone, in wines and other products, finding varying ratios of stereoisomers that contribute to distinct sensory profiles .

Biotechnological Production of Related Compounds

Bioreduction Methods

While the synthesis of delta-Dodecalactone-d7 typically involves chemical methods, research has explored biotechnological approaches for producing the non-deuterated delta-Dodecalactone. Notable advancements include:

  • Fermentation using specialized microbial strains

  • Bioreduction of precursors found in natural oils

Research has documented the use of Saccharomyces pastorianus OMK-70 for fermenting and reducing δ-lactone of 5-hydroxy-2-dodecenoic acid in Massoia Oil to produce natural delta-Dodecalactone . This process has demonstrated high conversion rates:

ParameterValue
Concentration achieved11.8 g/L
Conversion rate86.9%
Product purity98%
Enantiomeric excess (ee)91.8% (R)

These biotechnological methods represent sustainable approaches for producing the non-deuterated compound at industrial scale .

Comparative Production Methods

Various techniques have been explored for preparing delta-Dodecalactone, with biotechnological approaches showing advantages over traditional chemical synthesis:

Production MethodAdvantagesLimitations
Chemical synthesisConsistent yield, ScalableNot considered "natural", Environmental concerns
Biotransformation using SaccharomycesHigher space-time yield, Natural product statusRequires specific strain development, Optimization for each batch
Extraction from natural sourcesTruly natural productLimited source material, Low concentration, High cost

The biotechnological production method using Saccharomyces pastorianus OMK-70 has demonstrated significant advantages over existing production processes, with a product concentration of 11.8 g/L for delta-Dodecalactone, substantially reducing production costs .

Safety ParameterClassification
Hazard ClassIrritant
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH315-H319-H335 (Skin irritation, Serious eye irritation, May cause respiratory irritation)
Water Hazard Class2 (hazardous for water)

The deuterated form likely presents similar hazards, though its use is primarily in analytical contexts where exposure is limited .

Regulatory Status

Delta-Dodecalactone-d7 is primarily employed as an analytical standard and research tool, with the non-deuterated delta-Dodecalactone being more commonly used in commercial applications:

Regulatory AspectStatus
Food Use (non-deuterated)Generally used as a flavoring agent
Analytical Use (deuterated)Research and analytical standard
CAS Registry3028868-79-0 (deuterated), 713-95-1 (non-deuterated)

The compound is available commercially from specialized chemical suppliers as an analytical standard, typically in small quantities ranging from 10 mg to 1000 mg .

Current Research and Future Perspectives

Analytical Method Development

Ongoing research continues to refine analytical methods utilizing delta-Dodecalactone-d7 and similar deuterated compounds:

  • Development of multi-residue methods for lactone analysis

  • Application of newer mass spectrometry techniques for improved sensitivity

  • Miniaturization and automation of sample preparation processes

These advancements aim to improve the efficiency, sensitivity, and reliability of lactone analysis in various matrices, particularly in food and beverage samples .

Expanding Applications

Emerging applications for delta-Dodecalactone-d7 and related compounds include:

  • Metabolomics research focusing on flavor compound metabolism

  • Authentication of natural products in the fragrance industry

  • Environmental monitoring of flavor compounds

  • Novel flavor development through better understanding of existing compounds

The characterization of lactones in various food products, including their enantiomeric composition, continues to provide insights into flavor chemistry and sensory perception .

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